N-Octylformamide
Overview
Description
N-Octylformamide is an organic compound with the molecular formula C₉H₁₉NO. It is a formamide derivative where the hydrogen atom of the formamide group is replaced by an octyl group. This compound is known for its applications in various chemical processes and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Octylformamide can be synthesized through the reaction of octylamine with formic acid. The reaction typically involves heating octylamine with formic acid under reflux conditions to yield this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, this compound is produced by the carbonylation of octylamine. This process involves the reaction of octylamine with carbon monoxide in the presence of a catalyst, typically under high pressure and temperature conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form octylamine and methanol.
Substitution: this compound can participate in nucleophilic substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Octanoic acid.
Reduction: Octylamine and methanol.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N-Octylformamide has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is employed in the study of enzyme inhibition and protein denaturation.
Medicine: this compound derivatives are explored for their potential pharmacological activities.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of N-Octylformamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with the active sites. The formamide group can interact with amino acid residues, leading to changes in enzyme activity. Additionally, this compound can disrupt protein structures, affecting their function.
Comparison with Similar Compounds
Formamide: The simplest formamide, used as a solvent and in the synthesis of pharmaceuticals.
N-Methylformamide: Used in organic synthesis and as a solvent.
N,N-Dimethylformamide: A widely used solvent in chemical reactions and industrial processes.
Uniqueness of N-Octylformamide: this compound is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to simpler formamides. This long chain enhances its hydrophobicity, making it suitable for applications in non-polar environments and in the synthesis of surfactants and lubricants.
Properties
IUPAC Name |
N-octylformamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-3-4-5-6-7-8-10-9-11/h9H,2-8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWPKQRQZDZVSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278061 | |
Record name | N-Octylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-06-0 | |
Record name | N-Octylformamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Octylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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